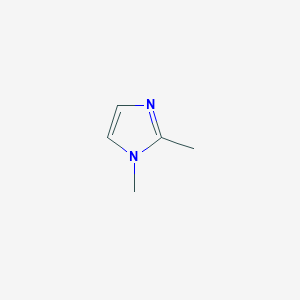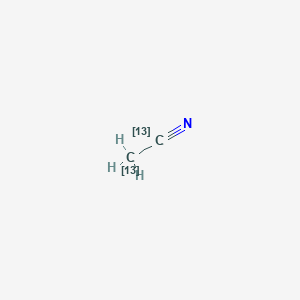
Fiduxosine
Vue d'ensemble
Description
La fiduxosine est un antagoniste sélectif et puissant des récepteurs α1-adrénergiques, avec des effets inhibiteurs sur les récepteurs α1a-adrénergiques, α1b-adrénergiques et α1d-adrénergiques. Elle est principalement utilisée pour le traitement de l’hyperplasie bénigne de la prostate, une affection fréquente chez les hommes âgés .
Applications De Recherche Scientifique
Fiduxosin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying α1-adrenoceptor antagonists.
Biology: Investigated for its effects on various biological pathways and receptors.
Medicine: Primarily used for the treatment of benign prostatic hyperplasia.
Industry: Utilized in the development of pharmaceuticals targeting α1-adrenoceptors.
Mécanisme D'action
La fiduxosine exerce ses effets en antagonisant sélectivement les récepteurs α1-adrénergiques, en particulier les récepteurs α1a-adrénergiques et α1d-adrénergiques. Cet antagonisme sélectif conduit à la relaxation des muscles lisses des voies urinaires basses, atténuant ainsi les symptômes de l’hyperplasie bénigne de la prostate. Les cibles moléculaires comprennent les récepteurs α1-adrénergiques, et les voies impliquées sont liées à l’inhibition de la signalisation adrénergique .
Analyse Biochimique
Biochemical Properties
Fiduxosin has a higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) in radioligand binding studies compared with α1b-adrenoceptors (25 nM) . This suggests that Fiduxosin interacts with these proteins, potentially altering their function and influencing biochemical reactions within the cell .
Cellular Effects
Fiduxosin has been shown to have effects on various types of cells and cellular processes. For example, it has been found to protect cancer cells from the cytotoxicity induced by platinum compounds . This suggests that Fiduxosin may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fiduxosin’s action is thought to involve its binding interactions with α1-adrenoceptors . By binding to these receptors, Fiduxosin may inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In a study conducted on healthy elderly male subjects, it was found that Fiduxosin’s pharmacokinetics were dose-independent and time-invariant over the 30–120 mg/day dose range under fasting conditions . This suggests that the effects of Fiduxosin on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Fiduxosin have been shown to vary with different dosages . For example, in conscious dogs, Fiduxosin caused dose- and time-dependent blockade of the intraurethral pressure and mean arterial pressure responses to phenylephrine .
Transport and Distribution
Given its lipophilic nature and its interactions with α1-adrenoceptors, it is likely that it is transported and distributed within cells and tissues in a manner similar to other lipophilic drugs .
Subcellular Localization
Given its interactions with α1-adrenoceptors, which are typically located on the cell membrane, it is likely that Fiduxosin localizes to the cell membrane where it can interact with these receptors .
Méthodes De Préparation
La fiduxosine a été développée en utilisant une stratégie convergente qui implique la préparation d’une pyrrolidine 3,4-cis-disubstituée énantiomériquement pure et d’une thiénopyrazine 2,3,5-trisubstituée d’une manière régiospezifische. La voie de synthèse comprend une cycloaddition [3+2] d’un ylure d’azométhine énantiopur suivie d’une cristallisation diastéréosélective pour préparer la benzopyranopyrrolidine avec une pureté diastéréoisomérique et énantiomérique élevée. Des conditions pour la réduction d’une lactone O-aryle susceptible d’épimérisation ont été développées, et la cyclisation de l’alcool/phénol en éther a été réalisée avec un rendement élevé .
Analyse Des Réactions Chimiques
La fiduxosine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier impliquant des intermédiaires halogénés.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
La this compound a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour l’étude des antagonistes des récepteurs α1-adrénergiques.
Biologie : Investigated for its effects on various biological pathways and receptors.
Médecine : Principalement utilisée pour le traitement de l’hyperplasie bénigne de la prostate.
Industrie : Utilisée dans le développement de médicaments ciblant les récepteurs α1-adrénergiques.
Comparaison Avec Des Composés Similaires
La fiduxosine est comparée à d’autres antagonistes des récepteurs α1-adrénergiques tels que la térazosine et la tamsulosine. Contrairement à ces composés, la this compound présente une sélectivité plus élevée pour les récepteurs α1a-adrénergiques et α1d-adrénergiques, ce qui entraîne moins d’effets secondaires cardiovasculaires. Des composés similaires comprennent :
Térazosine : Un antagoniste non sélectif des récepteurs α1-adrénergiques.
Tamsulosine : Un antagoniste sélectif des récepteurs α1a-adrénergiques avec une certaine sélectivité pour les récepteurs α1d-adrénergiques.
Le profil de sélectivité unique de la this compound en fait un composé précieux pour le traitement de l’hyperplasie bénigne de la prostate avec un risque réduit d’effets secondaires hypotensifs.
Propriétés
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAYDBPNYFWDR-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017163 | |
| Record name | Fiduxosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208993-54-8 | |
| Record name | Fiduxosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208993-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fiduxosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiduxosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIDUXOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)










